1,3-Dipropoxy-7,8,9,10-tetrahydro-benzo(C)chromen-6-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dipropoxy-7,8,9,10-tetrahydro-benzo©chromen-6-one typically involves the condensation of 1- and 3-hydroxy-7,8,9,10-tetrahydrobenzo©chromen-6-ones with substituted 1,1-diaminomethanes . This reaction produces Mannich bases containing a dialkylaminomethyl group in the 2- and 4-positions of the benzochromen ring. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for 1,3-Dipropoxy-7,8,9,10-tetrahydro-benzo©chromen-6-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dipropoxy-7,8,9,10-tetrahydro-benzo©chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield quinones, while substitution reactions can produce a wide range of substituted benzochromen derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dipropoxy-7,8,9,10-tetrahydro-benzo©chromen-6-one involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit phosphodiesterase enzymes, leading to neuroprotective effects . Additionally, the compound may act as a stimulant of the central and peripheral nervous systems, with indications of neuroleptic and tranquilizing activities .
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydroxy-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one: This compound shares a similar core structure but differs in the functional groups attached to the benzochromen ring.
2-Chloro-3-hydroxy-4-(1-pyrrolidinylmethyl)-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one: Another derivative with different substituents, showing distinct biological activities.
Uniqueness
1,3-Dipropoxy-7,8,9,10-tetrahydro-benzo©chromen-6-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its dipropoxy groups and tetrahydrobenzochromen core make it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C19H24O4 |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
1,3-dipropoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C19H24O4/c1-3-9-21-13-11-16(22-10-4-2)18-14-7-5-6-8-15(14)19(20)23-17(18)12-13/h11-12H,3-10H2,1-2H3 |
InChI Key |
GHGNPJCTISVLID-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCCC |
Origin of Product |
United States |
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